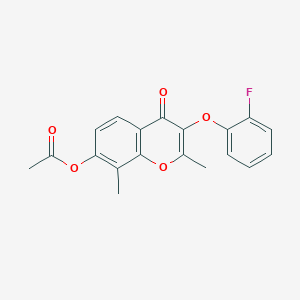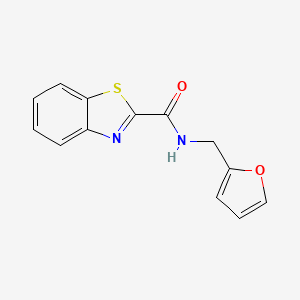
N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide, also known as FBTA, is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer growth and inflammation. Studies have shown that N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide can inhibit the activity of enzymes such as COX-2 and MMP-2, which are involved in cancer growth and metastasis. Additionally, N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide has a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Studies have also shown that N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide has several advantages as a tool for scientific research, including its well-established synthesis method and its ability to selectively target cancer cells and inflammatory pathways. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several areas of future research that could be explored using N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide, including its potential use in combination with other anti-cancer or anti-inflammatory agents, its use in animal models of disease, and its potential use in clinical trials for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide and its potential side effects.
合成法
N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with furfural, followed by further chemical modifications. This synthesis method has been well-established and has been used to produce high-quality N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide for use in scientific research.
科学的研究の応用
N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide has been used in a range of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as arthritis. Additionally, N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12(14-8-9-4-3-7-17-9)13-15-10-5-1-2-6-11(10)18-13/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQUEPWUXPKLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1,3-benzothiazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

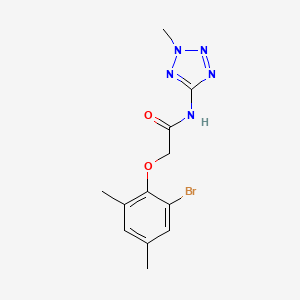
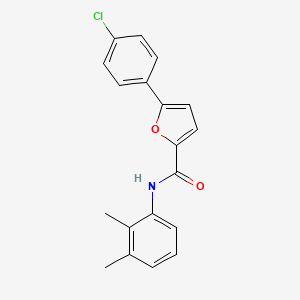
![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)

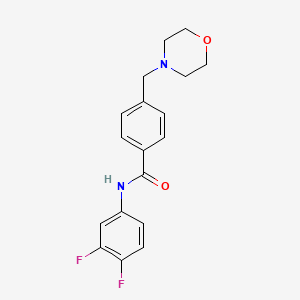

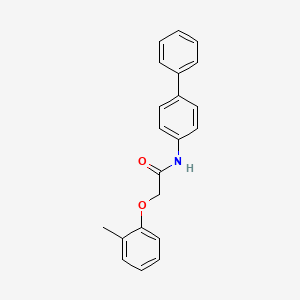
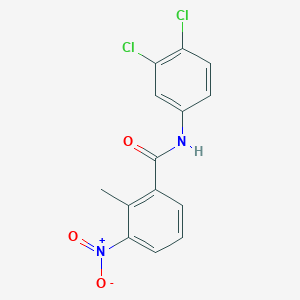
![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)
![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)
